5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carbonitrile group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves the bromination of 2-(methylsulfanyl)pyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, influencing specific pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Lacks the methylsulfanyl group, used in similar synthetic applications.
2-(Methylsulfanyl)pyridine-3-carbonitrile: Lacks the bromine atom, used in different substitution reactions.
Uniqueness
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the presence of both the bromine and methylsulfanyl groups, allowing it to participate in a wider range of chemical reactions and making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C7H5BrN2S |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
5-bromo-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2S/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 |
InChI Key |
PGZOFJIANYJEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
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